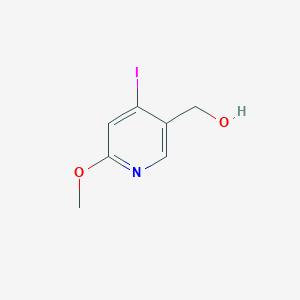

(4-Iodo-6-methoxypyridin-3-YL)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

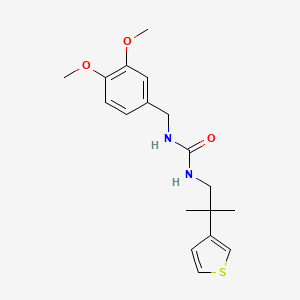

“(4-Iodo-6-methoxypyridin-3-YL)methanol” is a chemical compound with the molecular formula C7H8INO2 . It is often found in a pale-yellow to yellow-brown solid form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with methoxy (OCH3) and iodo (I) substituents at the 6 and 4 positions, respectively, and a methanol (CH2OH) substituent at the 3 position .Aplicaciones Científicas De Investigación

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of related compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, highlight different sites of protonation and intermolecular hydrogen bonding patterns. This research provides insights into the structural dynamics of similar compounds (Böck et al., 2021).

Ligand Exchange Reactions

Studies on complexes like [Et4N]3[W2(CO)6(OMe)3] reveal the potential of (4-Iodo-6-methoxypyridin-3-YL)methanol analogs in ligand substitution reactions, highlighting their reactivity and potential applications in organometallic chemistry (Klausmeyer et al., 2003).

Demethylation-Annulation in Synthesis

Research demonstrates the utility of similar compounds in the synthesis of furan-fused heterocycles, indicating the broader applicability of this compound in synthetic chemistry (Conreaux et al., 2008).

Catalytic Properties

Studies on related compounds like [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid reveal their role as catalysts in reactions such as the oxidative cleavage of tetrahydrofuran-2-methanols, suggesting potential catalytic applications for this compound (Yakura et al., 2018).

Surface Interaction Studies

Research using methanol to probe the surface sites of metal oxide catalysts can be informative for understanding the surface interactions of similar compounds (Wu et al., 2012).

Sigma Complex Formation

Studies on methoxy-3,5-dinitropyridines interacting with methoxide ion provide insights into the sigma complex formation, which can be relevant for understanding the behavior of this compound in similar environments (Biffin et al., 1970).

Mecanismo De Acción

Target of Action

It is related to a compound that inhibits microtubule polymerization by binding to the colchicine site .

Mode of Action

A related compound, i2, inhibits microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .

Biochemical Pathways

The related compound i2 affects the cell cycle and apoptosis pathways by inhibiting microtubule polymerization .

Result of Action

A related compound, i2, results in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .

Propiedades

IUPAC Name |

(4-iodo-6-methoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVSUTNVOBLBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)

![N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2355363.png)

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)